molecular formula C8H5NO2S B184203 Benzothiazole-6-carboxylic acid CAS No. 3622-35-3

Benzothiazole-6-carboxylic acid

Cat. No. B184203
CAS RN: 3622-35-3
M. Wt: 179.2 g/mol
InChI Key: DMPZJACLHDWUFS-UHFFFAOYSA-N
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Description

Benzothiazole-6-carboxylic acid (BTCA) is a derivative of benzothiazole . It has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide, which shows potential to inhibit K1 capsule formation in uropathogenic Escherichia coli .


Synthesis Analysis

Benzothiazole-6-carboxylic acid has been synthesized through various methods. For instance, it can be produced from the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the reaction of corresponding 4-substituted anilines with potassium thiocyanate followed by oxidative cyclizations of the resultant thioureas with bromine .


Molecular Structure Analysis

The molecular formula of Benzothiazole-6-carboxylic acid is C8H5NO2S . The InChI string is InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11) . The Canonical SMILES is C1=CC2=C(C=C1C(=O)O)SC=N2 .


Chemical Reactions Analysis

Benzothiazole-6-carboxylic acid has been used in various chemical reactions. For instance, it has been used in the synthesis of N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide . It has also been used in the synthesis of benzothiazole-based molecules that have shown BCL-2 inhibitory activity .


Physical And Chemical Properties Analysis

Benzothiazole-6-carboxylic acid has a molecular weight of 179.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 78.4 Ų . The compound has a density of 1.5±0.1 g/cm³, a boiling point of 387.7±15.0 °C at 760 mmHg, and a flash point of 188.3±20.4 °C .

Scientific Research Applications

  • Antibacterial and Antifungal Properties : Compounds derived from Benzothiazole-6-carboxylic acid exhibit antibacterial activity against organisms like Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, Escherichia coli, and have been tested for antifungal activity against various fungal species (Chavan & Pai, 2007).

  • Antiprotozoal Properties : Derivatives of Benzothiazole-6-carboxylic acid have shown antiprotozoal properties, particularly against parasites like Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).

  • Synthesis of Substituted Acids : Substituted benzothiazole-6-carboxylic acids have been synthesized using methods involving nitrobenzene as an oxidant, with certain compounds showing potential as β-hematin inhibitors (Charris et al., 2006).

  • Antimicrobial Screening : Benzothiazole derivatives, prepared from Benzothiazole-6-carboxylic acid, have been screened for antimicrobial properties, showing activity against bacteria and fungi (Patel & Shaikh, 2010).

  • Inhibition of Aldose Reductase : Benzothiazol-2-ylcarboxylic acids with spacers have been synthesized and evaluated for inhibiting aldose reductase, a key enzyme in the management of diabetic complications (Aotsuka et al., 1997).

  • Corrosion Inhibition : Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic environments, offering a potential application in industrial maintenance (Hu et al., 2016).

  • Green Chemistry Synthesis : Recent advances in the synthesis of benzothiazole compounds, including those involving Benzothiazole-6-carboxylic acid, have been made with a focus on green chemistry principles (Gao et al., 2020).

  • Antitumor Agents : Certain derivatives of Benzothiazole-6-carboxylic acid have been synthesized and evaluated as potent antitumor agents (Yoshida et al., 2005).

  • Physiological pH Sensing : A benzothiazole-based compound was developed for sensitive detection of physiological pH changes, indicating potential applications in bio-sensing technologies (Li et al., 2018).

  • Discovery of Bacterial DNA Supercoiling Inhibitors : Alcohol-containing benzothiazoles, related to Benzothiazole-6-carboxylic acid, have been identified as potent dual-targeting antibacterial agents with promising drug-like properties (Palmer et al., 2014).

Safety And Hazards

Benzothiazole-6-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzothiazole-6-carboxylic acid and its derivatives have shown potential in various areas, particularly in the field of medicine. For instance, benzothiazole derivatives have been used in the development of novel antibiotics to control resistance problems . Additionally, benzothiazole-based molecules have shown potential as BCL-2 inhibitors, which could be beneficial in the treatment of cancer .

properties

IUPAC Name

1,3-benzothiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPZJACLHDWUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345067
Record name Benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670673
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benzothiazole-6-carboxylic acid

CAS RN

3622-35-3
Record name 6-Benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3622-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzothiazole-6-carboxylic acid
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Synthesis routes and methods

Procedure details

Ethyl benzothiazole-6-carboxylate (1.30 g, 6.28 mmol) prepared in the Step 36-1-2 was suspended in ethanol (10 ml) and a 1 mol/L sodium hydroxide aqueous solution (10 ml), and the mixture was heated under reflux for 40 minutes. After the mixture was allowed to cool, concentrated hydrobromic acid was added to the mixture, and the resulting mixture was adjusted to pH 4. The precipitate was separated by filtration, washed with water, and then subjected to through circulation drying to give the title compound (1.10 g, 98%) as a light-brown powder.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
PP Prabhu, T Panneerselvam, CS Shastry… - Journal of Saudi …, 2015 - Elsevier
… In the view of these observations, some novel 2-phenyl thiaolidinone substituted-2-phenyl benzothiazole-6-carboxylic acid derivatives have been synthesized which have a –Cl, –F and …
Number of citations: 31 www.sciencedirect.com
AA Chavan, NR Pai - Molecules, 2007 - mdpi.com
… 2-(2-chloro-acetylamino)benzothiazole-6-carboxylic acid (2). Compound 2 on amination with hydrazine hydrate afforded 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid (3). …
Number of citations: 184 www.mdpi.com
AA Chavan, NR Pai - Arkivoc, 2007 - arkat-usa.org
… 2-(2-chloroacetylamino)benzothiazole-6carboxylic acid (2). … -3-yl)benzothiazole-6-carboxylic acid (3). Condensation of … -4-oxothiazolidin-3-yl]benzothiazole-6-carboxylic acid (4a-h). The …
Number of citations: 78 www.arkat-usa.org
H Park, ER Kim, DJ Kim, H Lee - Bulletin of the Chemical Society of …, 2002 - journal.csj.jp
… Several kinds of novel azo dyes based on benzoic acid, 6-methoxybenzothiazole, benzothiazole-6-carboxylic acid, and benzimidazole have been synthesized. These azo dyes …
Number of citations: 72 www.journal.csj.jp
江龙光, 于海洋, 袁彩, 王俊东, 陈荔清, 黄子祥… - 结构化学, 2009 - cqvip.com
… We report the crystal structures of uPA complexes with ABT or 2-amino-benzothiazole-6-carboxylic acid ethyl ester (ABTCE). The inhibitory constants of these two inhibitors were …
Number of citations: 12 www.cqvip.com
MT Bogert, HH Hopkins - Journal of the American Chemical …, 1924 - ACS Publications
… Introductory Bogert andAbrahamson1 have described the synthesis of 2-phenylbenzothiazole-6-carboxylic acid from 2-phenyl-6-aminobenzothiazole, and have pointed out its structural …
Number of citations: 0 pubs.acs.org
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
… The precipitated solids were collected by filtration and air-dried at room temperature to give 0.39 g (81%) of benzothiazole-6-carboxylic acid as a white solid; mp 242–244 C (lit11 mp …
Number of citations: 54 onlinelibrary.wiley.com
KRA Abdellatif, EKA Abdelall, MA Abdelgawad… - Der Pharma …, 2015 - researchgate.net
… tested compounds, the most potent cytotoxic effect was obtained by compound (4a) 2-(4-oxo-5-thiophen-2-ylmethylene-4,5-dihydro-thiazol-2-ylamino) benzothiazole-6-carboxylic acid …
Number of citations: 9 www.researchgate.net
H Kaur, H Kaur, A Chawla, US Baghel… - Journal of Global Trends …, 2014 - jgtps.com
… benzothiazole-6-carboxylic acid (3). Condensation of 2-(2-imino-4- oxo-thiazolidin-3-yl) benzothiazole-6-carboxylic acid … -4-oxo-thiazolidin-3yl]benzothiazole-6carboxylic acid.ie 2-[5-(2-…
Number of citations: 9 www.jgtps.com
A Kloepfer, M Jekel, T Reemtsma - Journal of Chromatography A, 2004 - Elsevier
… One hundred microliters of an internal standard solution (benzothiazole-6-carboxylic acid (BTCA) and methylbenzothiazole (MeBT) at 600 μg/L each) were added to the extracts. …
Number of citations: 109 www.sciencedirect.com

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